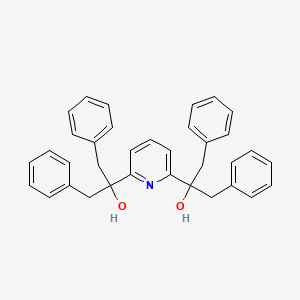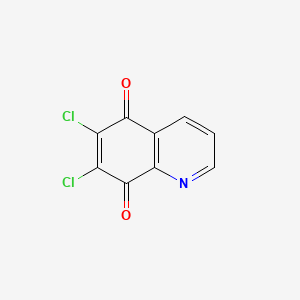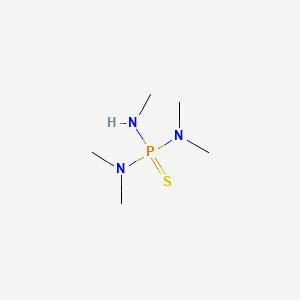
1,3-戊二醇
描述
1,3-Pentanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, viscous liquid that is used in various industrial applications. The compound is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms in the molecule. 1,3-Pentanediol is known for its use as a building block in the synthesis of polymers, plasticizers, and other chemical intermediates .
科学研究应用
1,3-Pentanediol has a wide range of applications in scientific research and industry:
生化分析
Biochemical Properties
1,3-Pentanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial in metabolic pathways where 1,3-Pentanediol can be converted to other metabolites. Additionally, 1,3-Pentanediol can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .
Cellular Effects
1,3-Pentanediol has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,3-Pentanediol can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby impacting energy production within cells. Moreover, it has been observed to affect the expression of genes related to oxidative stress and detoxification processes .
Molecular Mechanism
At the molecular level, 1,3-Pentanediol exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 1,3-Pentanediol can inhibit certain dehydrogenases, leading to an accumulation of their substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Pentanediol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Pentanediol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 1,3-Pentanediol in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,3-Pentanediol vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as acting as a metabolic intermediate. At high doses, 1,3-Pentanediol can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where certain dosages lead to significant changes in physiological parameters, such as enzyme activity and metabolite levels .
Metabolic Pathways
1,3-Pentanediol is involved in several metabolic pathways, including those related to alcohol metabolism and energy production. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert it into other metabolites. These metabolic pathways are crucial for maintaining cellular homeostasis and energy balance. Additionally, 1,3-Pentanediol can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3-Pentanediol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of 1,3-Pentanediol can affect its biological activity and function .
Subcellular Localization
The subcellular localization of 1,3-Pentanediol is an important factor in determining its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications may direct 1,3-Pentanediol to specific organelles, where it can exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Pentanediol can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid or its derivatives. This process typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .
Industrial Production Methods
In industrial settings, 1,3-Pentanediol is often produced through the catalytic hydrogenation of glutaric acid. This method is favored due to its efficiency and the availability of glutaric acid as a starting material. The process involves the use of a metal catalyst, such as palladium on carbon, and is conducted at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions
1,3-Pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 1,3-Pentanediol can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce 1,3-Pentanediol. These reactions are usually performed in anhydrous solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halides, esters
作用机制
The mechanism of action of 1,3-Pentanediol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups in 1,3-Pentanediol can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Molecular Targets: In biological systems, 1,3-Pentanediol can interact with proteins and enzymes, affecting their structure and function.
相似化合物的比较
1,3-Pentanediol can be compared with other similar diols, such as 1,5-Pentanediol and 1,3-Propanediol:
1,5-Pentanediol: This compound has a similar structure but with the hydroxyl groups located at the first and fifth carbon atoms.
1,3-Propanediol: This diol has a shorter carbon chain and is used in the production of polytrimethylene terephthalate (PTT) and as a solvent in various applications.
Uniqueness
1,3-Pentanediol is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure provides distinct physical and chemical properties, making it suitable for specific applications in polymer synthesis and as a cryoprotectant .
List of Similar Compounds
- 1,5-Pentanediol
- 1,3-Propanediol
- 1,2-Pentanediol
- 1,4-Butanediol
属性
IUPAC Name |
pentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPINZRYMFPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953678 | |
| Record name | Pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-67-2 | |
| Record name | 1,3-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-PENTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Pentanediol?
A1: 1,3-Pentanediol has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.
Q2: What spectroscopic techniques are used to characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate?
A: Researchers often utilize 1H-1D, 13C-1D NMR, and HMBC spectroscopic techniques to identify and characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. These techniques help determine the compound's structure and purity. []
Q3: Are there alternative film-forming agents to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) in indoor paints?
A: Yes, the industry is shifting from high-VOC solvents like TMPD-MIB to semi-VOC alternatives like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate to reduce VOC emissions in indoor environments. []
Q4: How is 2,2,4-trimethyl-1,3-pentanediol synthesized from isobutyraldehyde?
A: 2,2,4-trimethyl-1,3-pentanediol can be synthesized from isobutyraldehyde through a one-step process involving aldol condensation and a Cannizzaro reaction. This reaction typically employs an aqueous solution of an alkali metal hydroxide or an alkali metal carbonate as a catalyst. []
Q5: What are the advantages of using a solid sodium hydroxide catalyst in the trimerization of aldehydes with one α-hydrogen?
A: Utilizing solid sodium hydroxide as a catalyst in the trimerization of aldehydes like isobutyraldehyde offers several advantages, including high yields of 1,3-diol monoesters (above 85% in some cases), ease of separation from the reaction mixture, and potential for catalyst reusability. []
Q6: Can other aldehydes besides isobutyraldehyde undergo trimerization using solid sodium hydroxide as a catalyst?
A: Yes, the trimerization reaction catalyzed by solid sodium hydroxide is applicable to other aldehydes possessing one α-hydrogen atom. This reaction pathway provides moderate yields of 1,3-diol monoesters, ranging from 50% to 70%. []
Q7: How do water molecules influence the extraction of boric acid using 2,2,4-trimethyl-1,3-pentanediol as an extractant?
A: Density functional theory calculations indicate that water molecules play a crucial role in facilitating boric acid extraction with 2,2,4-trimethyl-1,3-pentanediol. They achieve this by participating in the formation of a stable intermediate complex, [BOH-HOH-HOC], which effectively lowers the activation energy barrier for the esterification reaction, ultimately enhancing boric acid extraction. [, ]
Q8: How does the structure of 1,3-pentanediol derivatives affect their activity as plasticizers?
A: The structure of 1,3-pentanediol derivatives, particularly the type and size of the ester groups, influences their compatibility with polymers like PVC, affecting their plasticizing efficiency. Bulkier ester groups generally enhance plasticizing effectiveness but might also impact migration and volatility. []
Q9: What analytical techniques are commonly used to determine the concentration of 2-ethyl-1-hexanol, Texanol, and TXIB in indoor air?
A: Researchers often employ solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to accurately quantify these compounds in indoor air samples. []
Q10: What are the environmental concerns associated with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) emissions from latex paints?
A: TMPD-MIB released from latex paints contributes to indoor air pollution and eventually ends up in the environment. Its fate and potential long-term ecological impacts require further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE](/img/structure/B1222812.png)
![4-Pyridinemethanol,a-(2R)-2-piperidinyl-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,(aR)-rel-](/img/structure/B1222814.png)
![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
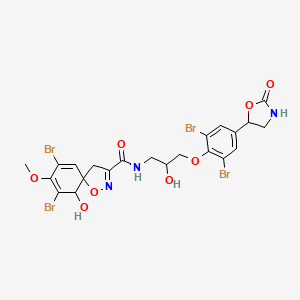
![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1222819.png)
![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)
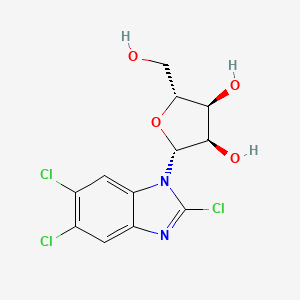
![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)
![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)

